
Clorhidrato de 3-etil-3-fenilazetidina
Descripción general
Descripción
3-Ethyl-3-phenylazetidine hydrochloride is a chemical compound with the CAS Number: 91245-56-6 . It has a molecular weight of 197.71 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for 3-Ethyl-3-phenylazetidine hydrochloride is 1S/C11H15N.ClH/c1-2-11(8-12-9-11)10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Ethyl-3-phenylazetidine hydrochloride is a powder with a melting point of 219-220 degrees Celsius .Aplicaciones Científicas De Investigación
Síntesis de derivados de aminoácidos heterocíclicos
Este compuesto se utiliza en la síntesis de nuevos derivados de aminoácidos heterocíclicos a través de reacciones de adición de aza-Michael . Estos derivados son importantes para el desarrollo de nuevos fármacos y pueden servir como bloques de construcción para moléculas bioactivas.
Estudios de farmacoforo
El anillo de azetidina en el clorhidrato de 3-etil-3-fenilazetidina sirve como un farmacoforo, una parte de una estructura molecular que es responsable de una interacción biológica o farmacológica particular . Se puede utilizar para diseñar y sintetizar nuevos fármacos con posibles aplicaciones terapéuticas.
Reacciones de acoplamiento cruzado de Suzuki–Miyaura
Los investigadores emplean este compuesto en reacciones de acoplamiento cruzado de Suzuki–Miyaura para crear una variedad de nuevos compuestos heterocíclicos . Esta reacción es fundamental en el campo de la química orgánica para la formación de enlaces carbono-carbono.
Educación e investigación química
Debido a sus propiedades químicas y físicas bien definidas, como un punto de fusión de 219-220 °C, el this compound es un excelente sujeto para fines educativos en laboratorios de enseñanza e investigación sobre mecanismos de reacción .
Perfil de actividad biológica
La estructura del compuesto permite la exploración de la actividad biológica en varios ensayos. Se puede utilizar para estudiar la inhibición enzimática, la unión a receptores y otras actividades farmacológicas, contribuyendo a la comprensión de los procesos biológicos y al descubrimiento de nuevos fármacos.
Cada una de estas aplicaciones demuestra la versatilidad y la importancia del this compound en la investigación científica, destacando su papel en el avance de varios campos de estudio. Información adaptada de fuentes .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .
Mecanismo De Acción
- When exposed to an allergen, mast cells and basophils degranulate, releasing histamine and other inflammatory mediators. 3-Ethyl-3-phenylazetidine hydrochloride competes with histamine for binding to H1-receptor sites on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract .
- 3-Ethyl-3-phenylazetidine hydrochloride possesses several properties:
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
3-Ethyl-3-phenylazetidine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form specific binding interactions with enzymes, potentially inhibiting or activating their catalytic activity. For instance, it may interact with cytochrome P450 enzymes, affecting their ability to metabolize other compounds .
Cellular Effects
The effects of 3-Ethyl-3-phenylazetidine hydrochloride on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-Ethyl-3-phenylazetidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. For instance, the compound may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-3-phenylazetidine hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Ethyl-3-phenylazetidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress. At high doses, it can cause toxic or adverse effects, including neurotoxicity and liver damage . Threshold effects are observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
3-Ethyl-3-phenylazetidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis . Additionally, it may be metabolized through pathways involving conjugation reactions, such as glucuronidation or sulfation.
Transport and Distribution
Within cells and tissues, 3-Ethyl-3-phenylazetidine hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and effects . For example, it may accumulate in the liver, where it can exert its effects on hepatic metabolism and detoxification processes.
Subcellular Localization
The subcellular localization of 3-Ethyl-3-phenylazetidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-ethyl-3-phenylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-11(8-12-9-11)10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVGLXUKVAZIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)


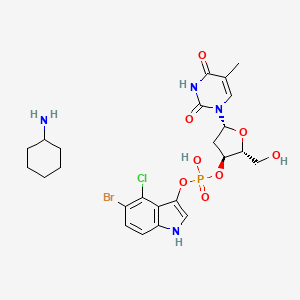


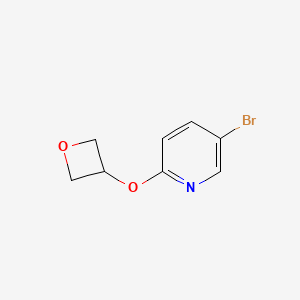
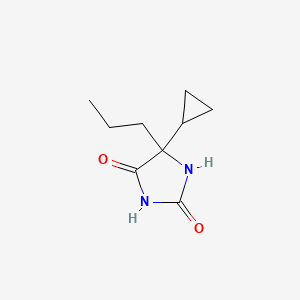
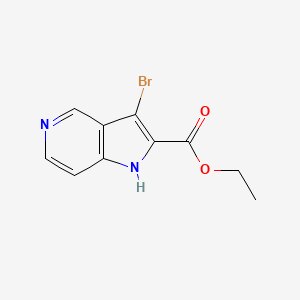

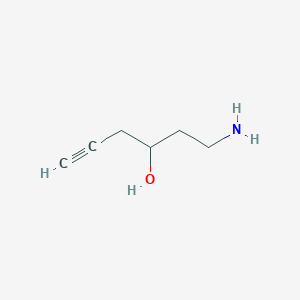

![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)

